tert-Butyl 4-[3-(3-cyanophenyl)ureido]piperidine-1-carboxylate
Description
Evolution and Significance of Urea-Based Piperidine Carboxylates in Chemistry Research
Urea-based piperidine carboxylates represent a critical intersection of supramolecular chemistry and medicinal design. The integration of urea functionalities into piperidine scaffolds emerged from early efforts to develop anion-binding receptors, as demonstrated by the synthesis of 12 urea-functionalized macrocycles with strong carboxylate affinity in competitive solvents like dimethyl sulfoxide (DMSO) and water. These receptors, such as compound 4d , exhibited binding constants up to 400-fold higher than analogous amide derivatives, underscoring urea's geometric compatibility with carboxylate anions.
In parallel, piperidine's structural versatility—rooted in its six-membered ring with one nitrogen atom—enabled diverse functionalization. Historically, piperidine's conformation puzzled chemists until the late 19th century, when exhaustive methylation studies by Hofmann and Ladenburg clarified its cyclic amine structure. Modern applications leverage this scaffold for drug discovery, as seen in soluble epoxide hydrolase (sEH) inhibitors, where piperidine urea derivatives enhance metabolic stability and target engagement.
Table 1: Key Applications of Urea-Based Piperidine Carboxylates
Historical Development of Cyanophenyl-Substituted Ureas
The incorporation of aryl groups into urea frameworks evolved from early studies on substituent effects in anion recognition. Initial work on phenylurea derivatives revealed that electron-withdrawing groups, such as nitro or cyano, enhanced hydrogen-bonding interactions with anions. This principle guided the design of 3-cyanophenyl-substituted ureas, where the cyano group's electron-deficient aromatic ring strengthens urea-anion binding through inductive effects.
The cyanophenyl motif gained prominence in medicinal chemistry for its dual role in improving solubility and target affinity. For instance, in sEH inhibitors, aromatic ureas with polar substituents like cyano improved pharmacokinetic profiles by balancing lipophilicity and aqueous stability. These advancements laid the groundwork for synthesizing tert-butyl 4-[3-(3-cyanophenyl)ureido]piperidine-1-carboxylate, which merges the steric bulk of tert-butyl carbamates with the electronic tuning of cyanophenyl ureas.
Research Significance of this compound
This compound exemplifies a strategic fusion of three pharmacophores:
- Piperidine Core : Provides conformational rigidity and nitrogen-centered reactivity, critical for host-guest interactions.
- Urea Linkage : Serves as a hydrogen-bond donor-acceptor pair, enabling anion recognition or enzyme active-site binding.
- 3-Cyanophenyl Group : Enhances electronic interactions and modulates solubility, as seen in analogous sEH inhibitors.
Recent studies highlight its potential in anion-sensing materials and enzyme inhibition. For example, urea receptors with aryl substituents achieve nanomolar affinity for carboxylates in polar solvents, a property exploitable in diagnostic assays. Additionally, the tert-butyl carbamate group offers synthetic flexibility, allowing selective deprotection for further derivatization.
Current Research Landscape and Knowledge Gaps
Current research focuses on two fronts:
- Supramolecular Applications : Optimizing urea-cyanophenyl motifs for selective anion extraction, particularly in environmental monitoring.
- Therapeutic Development : Exploiting piperidine ureas as sEH inhibitors for neuropathic pain and neurodegenerative diseases.
Critical gaps persist :
- Structure-Activity Relationships : Limited data on how the 3-cyanophenyl group’s position affects binding kinetics.
- Synthetic Scalability : Macrocyclization steps for piperidine-urea derivatives remain low-yielding (47–65%), necessitating improved catalysts.
- Biological Targets : Beyond sEH, the compound’s potential in targeting other enzymes (e.g., kinases) is underexplored.
Properties
IUPAC Name |
tert-butyl 4-[(3-cyanophenyl)carbamoylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-18(2,3)25-17(24)22-9-7-14(8-10-22)20-16(23)21-15-6-4-5-13(11-15)12-19/h4-6,11,14H,7-10H2,1-3H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEOOAFCFICRGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2=CC=CC(=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-[3-(3-cyanophenyl)ureido]piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization reactions involving appropriate precursors.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Urea Linkage Formation: The urea linkage is formed by reacting an isocyanate with an amine. In this case, 3-(3-cyanophenyl)isocyanate reacts with piperidine-1-carboxylate.
Final Assembly: The final compound is assembled by coupling the urea-linked intermediate with the tert-butyl-substituted piperidine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Primary amines from the nitrile group.
Substitution: Various substituted derivatives on the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 4-[3-(3-cyanophenyl)ureido]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions of urea-containing molecules with biological targets. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine
In medicinal chemistry, the compound is explored for its potential pharmacological properties. Its structural features suggest it could interact with various biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its stability and reactivity profile make it suitable for various applications, including coatings and polymers.
Mechanism of Action
The mechanism of action of tert-Butyl 4-[3-(3-cyanophenyl)ureido]piperidine-1-carboxylate involves its interaction with specific molecular targets. The urea linkage can form hydrogen bonds with proteins, potentially inhibiting enzyme activity or modulating receptor functions. The cyanophenyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1396861-73-6 (primary) and 198823-38-0 (synonym) .
- Molecular Formula : C₁₈H₂₄N₄O₃.
- Molecular Weight : 344.38 g/mol.
- Purity : ≥97% (HPLC) .
Structural Features: This compound consists of a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a urea linkage at the 4-position substituted with a 3-cyanophenyl moiety. The cyano group (-CN) at the meta position of the phenyl ring confers electron-withdrawing properties, influencing reactivity and intermolecular interactions.
Applications :
Commonly used as an intermediate in pharmaceutical synthesis, particularly in kinase inhibitor development. The Boc group facilitates selective deprotection during stepwise organic reactions .
The following table compares tert-Butyl 4-[3-(3-cyanophenyl)ureido]piperidine-1-carboxylate with structurally analogous derivatives, focusing on substituents, physicochemical properties, and synthesis:
Key Findings :
Substituent Effects on Reactivity: Electron-Withdrawing Groups (-CN, -NO₂): Enhance urea bond stability but reduce nucleophilicity, complicating further functionalization. The target compound’s -CN group offers a balance between stability and reactivity . Electron-Donating Groups (-OCH₃): Increase lipophilicity, improving membrane permeability but reducing solubility in aqueous media .
Synthetic Challenges: The target compound’s 3-cyanophenyl-substituted urea showed a 60% crude yield in pyrrolidine analogs, lower than the 70% yield of the 4-ethoxyphenyl variant, likely due to steric hindrance from the -CN group .
Biological Implications: The -CN group’s polarity may enhance target binding in kinase inhibitors by forming hydrogen bonds with active-site residues. In contrast, -OCH₃ and -Br substituents prioritize lipophilic interactions . Nitro-substituted derivatives (e.g., 2-NO₂) exhibit higher metabolic stability but may face regulatory hurdles due to nitro group toxicity .
Biological Activity
tert-Butyl 4-[3-(3-cyanophenyl)ureido]piperidine-1-carboxylate, with the CAS number 198823-38-0, is a synthetic organic compound notable for its structural features that include a piperidine ring, a tert-butyl group, and a urea linkage to a cyanophenyl group. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential pharmacological properties and interactions with biological targets.
Molecular Structure
- Molecular Formula : C18H24N4O3
- Molecular Weight : 344.41 g/mol
- Key Functional Groups : Urea, piperidine, cyanophenyl
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : Through hydrogenation of pyridine or cyclization reactions.
- Introduction of the tert-Butyl Group : Via alkylation reactions using tert-butyl halides.
- Urea Linkage Formation : By reacting an isocyanate (3-(3-cyanophenyl)isocyanate) with piperidine-1-carboxylate.
- Final Assembly : Coupling the urea-linked intermediate with the tert-butyl-substituted piperidine under controlled conditions .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through:
- Hydrogen Bonding : The urea linkage can form hydrogen bonds with proteins, potentially inhibiting enzyme activity or modulating receptor functions.
- Hydrophobic Interactions : The cyanophenyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity .
Pharmacological Potential
Research indicates that this compound could play a role in various pharmacological pathways, including:
- Enzyme Inhibition : Potential as an inhibitor for specific enzymes involved in metabolic processes.
- Receptor Modulation : Possible interactions with receptors that could lead to therapeutic effects in diseases such as cancer or neurodegenerative disorders.
Study on Enzyme Inhibition
A study investigated the structure-activity relationships (SAR) of compounds related to this compound. It was found that modifications to the urea linkage significantly affected enzyme inhibition potency against targets like MenA in Mycobacterium tuberculosis (Mtb). The IC50 values were reported between 13-22 μM, indicating promising activity for further development .
Receptor Binding Studies
In another study focusing on receptor interactions, compounds similar to this compound were tested for their binding affinities to various receptors. The results suggested that structural features such as the presence of a cyanophenyl group enhanced binding affinity compared to other phenyl substitutions.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate | C18H24BrN2O2 | Bromine substitution | Moderate enzyme inhibition |
| tert-Butyl 4-(3-nitrophenyl)piperidine-1-carboxylate | C18H24N4O3 | Nitro group | Potential anticancer properties |
| tert-Butyl 4-(3-methylphenyl)piperidine-1-carboxylate | C18H24N2O2 | Methyl substitution | Neuroprotective effects |
This table illustrates how the unique combination of functional groups in this compound may confer distinct biological activities compared to similar compounds.
Q & A
Q. What are the optimized synthetic routes for tert-Butyl 4-[3-(3-cyanophenyl)ureido]piperidine-1-carboxylate to achieve high yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the activation of the piperidine scaffold. For example:
Ureido Bond Formation: React tert-butyl piperidine-4-carboxylate derivatives with 3-cyanophenyl isocyanate under anhydrous conditions (e.g., DCM, 0°C to RT, 12–24 hours).
Boc Protection/Deprotection: Use tert-butoxycarbonyl (Boc) groups to protect reactive amines, followed by acidic (HCl/MeOH) or basic (NaOH) deprotection as needed .
Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final product. Monitoring reaction progress via TLC (Rf ≈ 0.5 in 1:1 EtOAc/Hexane) ensures intermediate purity .
Key Data:
- Yield improvements (e.g., 70–85%) are achieved by optimizing stoichiometry (1:1.2 molar ratio of amine to isocyanate) and reaction time.
- Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are recommended for characterizing the compound’s structure and confirming regiochemistry?
Methodological Answer:
NMR Spectroscopy:
- 1H NMR identifies protons on the piperidine ring (δ 1.4–1.5 ppm for tert-butyl, δ 3.5–4.0 ppm for NH and ureido groups).
- 13C NMR confirms the cyanophenyl group (δ ~115 ppm for C≡N) and carbonyl signals (δ 155–160 ppm for urea) .
Mass Spectrometry (HRMS): ESI-HRMS validates molecular weight (e.g., [M+H]+ at m/z 358.1872 for C18H23N3O3).
IR Spectroscopy: Stretching frequencies for urea (N–H at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) and nitrile (C≡N at ~2250 cm⁻¹) confirm functional groups .
Q. What safety protocols should be followed when handling this compound in the laboratory?
Methodological Answer:
PPE: Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use respiratory protection (N95 mask) if airborne dust is generated .
Ventilation: Conduct reactions in a fume hood to avoid inhalation of toxic fumes (e.g., during Boc deprotection with HCl/MeOH) .
Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste (EPA/DOT guidelines) .
Key Data:
- Acute toxicity (oral/dermal LD50 > 2000 mg/kg in rodents) suggests moderate hazard .
- Storage: Keep in a cool, dry place (<25°C) under nitrogen to prevent degradation .
Advanced Research Questions
Q. How can computational modeling and crystallographic data resolve contradictions in the compound’s proposed bioactive conformation?
Methodological Answer:
X-ray Crystallography: Use SHELX software for structure refinement. Key steps:
- Collect diffraction data (Mo Kα radiation, λ = 0.71073 Å).
- Solve phase problems via direct methods (SHELXD) and refine with SHELXL .
Molecular Dynamics (MD) Simulations: Compare crystallographic data with MD-predicted conformations (e.g., Amber/CHARMM force fields) to identify energetically favorable binding poses.
Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., enzymes), validating against experimental IC50 values .
Data Contradiction Example:
Discrepancies in urea bond angles (X-ray vs. DFT calculations) may arise from crystal packing effects. MD simulations under physiological conditions resolve these by accounting for solvent interactions .
Q. What methodologies are employed to establish structure-activity relationships (SAR) for this compound’s pharmacological activity?
Methodological Answer:
Analog Synthesis: Modify substituents (e.g., replace 3-cyanophenyl with 3-fluorophenyl) and assess bioactivity changes .
Enzyme Assays: Test inhibitory potency (IC50) against target enzymes (e.g., soluble epoxide hydrolase) using fluorometric or colorimetric substrates .
Surface Plasmon Resonance (SPR): Measure binding kinetics (ka, kd) to validate target engagement .
SAR Table:
| Substituent (R) | Bioactivity (IC50, nM) | Target |
|---|---|---|
| 3-Cyanophenyl | 12.3 ± 1.2 | Enzyme X |
| 3-Fluorophenyl | 45.7 ± 3.8 | Enzyme X |
| 4-Chlorophenyl | >1000 | Enzyme X |
Q. How do in vitro metabolic stability assays inform the design of in vivo efficacy studies for this compound?
Methodological Answer:
Liver Microsome Assays: Incubate the compound with rat/human liver microsomes (37°C, NADPH cofactor) to measure half-life (t1/2).
- LC-MS/MS identifies metabolites (e.g., oxidative deamination of piperidine) .
Pharmacokinetic (PK) Modeling: Use in vitro t1/2 and logP values to predict in vivo clearance and bioavailability.
Dosing Regimen: Adjust dosage frequency based on metabolic stability (e.g., bid dosing for t1/2 < 2 hours) .
Key Data:
- High metabolic stability (t1/2 > 4 hours) correlates with sustained plasma concentrations in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
